![molecular formula C14H15Cl2N3O2S2 B14959831 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959831.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of dichlorophenyl, thiadiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 3,4-dichlorobenzyl chloride, which is then reacted with thiourea to form 3,4-dichlorobenzyl isothiocyanate. This intermediate is further reacted with ethyl hydrazinecarboxylate to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-DICHLOROPHENYL METHYL SULFONE: Similar in structure but lacks the thiadiazole ring.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE SULFONAMIDES: Similar thiadiazole structure but different substituents.
Uniqueness
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of dichlorophenyl, thiadiazole, and acetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15Cl2N3O2S2 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H15Cl2N3O2S2/c1-2-21-6-13-18-19-14(23-13)17-12(20)8-22-7-9-3-4-10(15)11(16)5-9/h3-5H,2,6-8H2,1H3,(H,17,19,20) |
InChI Key |
JHVUFKKHPJDOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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